5-methoxy-1H-pyrrolo[2,3-c]pyridine
Overview
Description
5-Methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C8H8N2O. . This compound is characterized by a pyridine ring fused to a pyrrole ring, with a methoxy group attached to the fifth position of the pyrrole ring. It has a molecular weight of 148.16 g/mol .
Mechanism of Action
Target of Action
The primary targets of 5-methoxy-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF-FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound affects these pathways, particularly the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.31 .
Result of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as a reactant in the preparation of indole sulfonamides, which are known to act as HIV entry inhibitors . Additionally, it interacts with melatoninergic ligands, indicating its potential role in modulating melatonin-related pathways . The nature of these interactions involves binding to specific enzyme active sites, thereby influencing the enzyme’s activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly by targeting the fibroblast growth factor receptor (FGFR) signaling pathway . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anti-cancer agent . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of FGFR1, FGFR2, and FGFR3, which are critical in various signaling pathways involved in cell proliferation and survival . The compound’s binding to these receptors prevents their activation, leading to downstream effects such as reduced phosphorylation of signaling proteins and altered gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and migration . Additionally, its stability under various experimental conditions ensures consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell proliferation without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its harmful effects. These dosage-dependent effects are crucial for determining the therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been identified as a substrate for enzymes involved in the synthesis of indole derivatives, which are important in various biological processes . The compound’s effects on metabolic flux and metabolite levels further underscore its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
The synthesis of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-bromo-5-iodopyridine with a base can yield the pyrrolopyridine core, followed by substitution reactions to introduce the methoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methoxy-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methoxy-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Comparison with Similar Compounds
5-Methoxy-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
5-Methoxy-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the fused pyridine ring.
6-Methoxy-7-azaindole: Another related compound with a methoxy group at a different position on the pyrrole ring.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound contains a carboxylic acid group, making it distinct in terms of reactivity and applications.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNJNELOBGXDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348852 | |
Record name | 5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-53-8 | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17288-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-6-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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